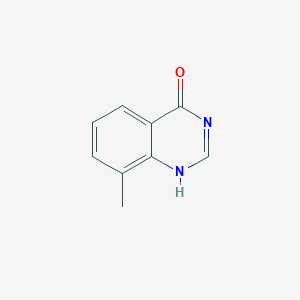

8-Methylquinazolin-4(3H)-one

Description

8-Methylquinazolin-4(3H)-one is a heterocyclic compound characterized by a quinazolinone core substituted with a methyl group at the 8-position. Its synthesis typically involves cyclization reactions, such as the condensation of 2-amino-3-methylbenzoic acid with formamide under controlled heating (130°C, 20 hours), yielding the product in solid form . Alternative methods utilize iridium-based photocatalysts in acetone with TTMS and TFA, highlighting its adaptability to diverse synthetic conditions .

Quinazolinone derivatives are pharmacologically significant, exhibiting activities ranging from antimicrobial to analgesic properties. The methyl substitution at position 8 in this compound modulates its electronic and steric properties, influencing both reactivity and biological interactions.

Propriétés

IUPAC Name |

8-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRXSFZDLGKFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388735 | |

| Record name | 8-Methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19181-54-5 | |

| Record name | 8-Methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19181-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methylquinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Temperature and Solvent Effects

-

Temperature : Elevated temperatures (>100°C) accelerate radical-mediated cyclization but risk decomposition. Optimal yields for H₂O₂/DMSO occur at 130°C.

-

Solvent : DMSO enhances radical stability and substrate solubility, critical for high conversions. Polar aprotic solvents (DMF) favor SNAr mechanisms in acid-catalyzed routes.

Catalytic Systems

Substrate Design

-

Electron-Donating Groups : Methoxy groups at the 7-position enhance cyclization rates due to resonance stabilization.

-

Steric Hindrance : Bulky N-substituents (e.g., phenyl) reduce yields by 15–20%.

Industrial-Scale Production and Challenges

Large-scale synthesis prioritizes cost-efficiency and safety:

Analyse Des Réactions Chimiques

Types of Reactions

8-Methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the keto group can yield 8-methylquinazolin-4-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically conducted in an aqueous or organic solvent at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid); reactions are performed under controlled conditions to prevent over-substitution.

Major Products Formed

Oxidation: Quinazoline N-oxides

Reduction: 8-Methylquinazolin-4-ol

Substitution: Various substituted quinazolinones depending on the reagents used

Applications De Recherche Scientifique

Antibacterial Applications

Recent studies have demonstrated the antibacterial efficacy of 8-Methylquinazolin-4(3H)-one derivatives against multi-drug resistant bacteria. For instance, a series of synthesized quinazolinone compounds showed enhanced activity when conjugated with silver nanoparticles. The structure-activity relationship indicated that electron-donating groups significantly improved antibacterial properties. Specifically, compounds with methoxy substitutions displayed superior activity compared to those with methyl groups .

| Compound | Activity Against E. coli (MIC) | Activity Against S. pyogenes (MIC) |

|---|---|---|

| QNZ 4 | 12 µg/mL | 10 µg/mL |

| QNZ 5 | 8 µg/mL | 6 µg/mL |

| QNZ 6 | 5 µg/mL | 4 µg/mL |

Anticancer Properties

This compound has shown promising anticancer activity across various cancer cell lines. A study evaluated its derivatives against human cancer cell lines such as HepG2 (liver), MDA-MB-468 (breast), and HCT-116 (colon). The results indicated significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation.

| Compound | HepG2 IC50 (µM) | MDA-MB-468 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|---|

| QNZ 1 | 3.8 | 3.2 | 12.4 |

| QNZ 2 | 4.3 | 3.0 | 20.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase for MCF-7 cells .

Anti-inflammatory and Analgesic Effects

In addition to its antibacterial and anticancer activities, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. A study synthesized various derivatives and assessed their pharmacological effects, revealing significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | Anti-inflammatory Activity (inhibition %) |

|---|---|

| QNZ A | 75% |

| QNZ B | 68% |

| QNZ C | 82% |

These findings suggest that modifications in the quinazolinone structure can lead to enhanced therapeutic effects against inflammation-related disorders .

Synthesis and Structural Variations

The synthesis of this compound typically involves straightforward methods using readily available starting materials such as o-anthranilic acids and various halobenzamides. The efficiency of these synthetic routes has been highlighted in multiple studies, allowing for the rapid development of new derivatives with tailored biological activities .

Mécanisme D'action

The mechanism of action of 8-Methylquinazolin-4(3H)-one and its derivatives depends on their specific biological targets. In medicinal chemistry, these compounds may act as enzyme inhibitors, receptor antagonists, or agonists. The molecular targets and pathways involved include:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as kinases or proteases, leading to the modulation of cellular signaling and metabolic processes.

Receptor Interaction: Binding to specific receptors on cell surfaces, influencing signal transduction pathways and cellular responses.

DNA Intercalation: Some derivatives may intercalate into DNA, disrupting replication and transcription processes, which is a mechanism explored in anticancer research.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the quinazolinone scaffold significantly impacts molecular weight, polarity, and solubility. Key derivatives and their properties are summarized below:

Key Observations :

- Halogenation (e.g., 8-Cl in ) increases molecular weight and may enhance lipophilicity, affecting membrane permeability.

Analgesic Activity

compared the analgesic efficacy of 2-methyl-, 8-methyl-, and 2-phenyl-substituted quinazolinones in acetic acid-induced writhing tests in mice:

- This compound (compound 2): Moderate activity, outperforming non-methylated analogs but less potent than 2-phenyl derivatives.

- 2-Phenyl-4(3H)-quinazolinone (compound 3): Highest activity, surpassing even standard drugs like aspirin and indomethacin.

- Mechanistic Insight : Methyl groups may enhance metabolic stability, while phenyl rings improve receptor affinity through π-π interactions .

Antimicrobial Activity

In studies of triazoloquinazoline derivatives (), 8-methyl-substituted compounds demonstrated variable efficacy:

Therapeutic Potential and Target Engagement

- µ-Opioid Receptor (µOR) Modulation: A fused imidazoquinazolinone derivative () exhibited docking energies comparable to morphine, suggesting quinazolinones as scaffolds for non-opioid analgesics .

- PARP14 Inhibition: A derivative of this compound (2-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}) was crystallized in complex with PARP14, highlighting its role in cancer therapeutics .

Activité Biologique

8-Methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by various studies and findings.

Chemical Structure and Synthesis

This compound belongs to the quinazolinone family, characterized by a bicyclic structure that includes a quinazoline ring. The synthesis of this compound can be achieved through various methods, including one-pot reactions involving benzoic acid derivatives and amidines under specific conditions, which yield high purity and yield rates .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. For instance:

- In vitro Studies : A series of derivatives, including this compound, were tested against multi-drug resistant bacteria. The results indicated enhanced antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

- Combination Therapies : The compound has shown potential in combination with silver nanoparticles, significantly improving antibacterial efficacy against Escherichia coli and Streptococcus pyogenes .

- Mechanism of Action : The antimicrobial action is believed to involve the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This mechanism allows quinazolinones to act synergistically with traditional antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer properties :

- EGFR Inhibition : Some derivatives have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition leads to reduced autophosphorylation of EGFR, making it a potential candidate for cancer treatment .

- Cytotoxic Effects : In studies evaluating cytotoxicity against cancer cell lines, compounds based on the quinazolinone structure exhibited significant activity, with IC50 values in the nanomolar range .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays:

- Free Radical Scavenging : Studies have shown that certain derivatives possess strong antioxidant properties, which can mitigate oxidative stress in biological systems. The presence of hydroxyl groups on the phenyl ring significantly enhances this activity .

- Structure–Activity Relationship (SAR) : Research indicates that modifications at specific positions on the quinazolinone scaffold can lead to improved antioxidant capabilities. For example, compounds with additional hydroxyl groups showed increased metal-chelating properties, further enhancing their antioxidant potential .

Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against MRSA and other Gram-positive bacteria; enhanced by silver nanoparticles. |

| Anticancer | Inhibits EGFR; significant cytotoxicity in cancer cell lines. |

| Antioxidant | Strong free radical scavenging; enhanced by structural modifications. |

Case Studies

- Antibacterial Efficacy : A study reported that this compound derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing synergistic effects when combined with β-lactam antibiotics .

- Cytotoxicity Assessment : In vitro testing revealed that certain derivatives had low toxicity towards normal cells while effectively inhibiting cancer cell proliferation, indicating a promising therapeutic window for further development .

Q & A

Q. What are the standard synthetic routes for 8-methylquinazolin-4(3H)-one, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization of anthranilic acid derivatives with methyl-substituted reagents. Key methodologies include:

- Diazotization and coupling : Starting from 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one, diazonium salts are formed using NaNO₂ and HCl, followed by coupling with active methylene compounds (e.g., ethyl acetoacetate) under controlled pH (sodium acetate) .

- Solvent optimization : Polar aprotic solvents like DMF improve yields in chloroacetylation steps, while ethanol-chloroform mixtures enhance crystallization .

- Temperature control : Reactions are often conducted at 0–5°C during diazotization to avoid byproduct formation .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1680–1713 cm⁻¹ and NH vibrations at ~3200–3430 cm⁻¹ .

- NMR spectroscopy :

- ¹H-NMR : Aromatic protons appear at δ 7.0–8.3 ppm, while methyl groups (e.g., CH₃ at position 2) resonate at δ 2.1–2.4 ppm .

- ¹³C-NMR : Quinazolinone C=O signals occur at ~165–170 ppm, with CH₂ and CN groups at ~57–58 ppm and ~117 ppm, respectively .

- Mass spectrometry : Fragmentation patterns (e.g., M+1 and M+ peaks) confirm molecular weight and isotope distributions for brominated analogs .

Q. What preliminary biological activities have been reported for this compound analogs?

- Antioxidant activity : Structural analogs (e.g., 6-(4-fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one) show radical scavenging efficacy (IC₅₀ < 50 µM) via DPPH assays, attributed to electron-donating substituents .

- Cholinesterase inhibition : Methoxy-substituted derivatives (e.g., 6,7-dimethoxy analogs) exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ ~5–10 µM) relevant to Alzheimer’s research .

- Anti-inflammatory effects : 3-(4-methoxyphenyl)-2-substituted quinazolinones reduce carrageenan-induced edema in rodent models via COX-2 modulation .

Advanced Research Questions

Q. How can synthetic yields be improved for halogenated this compound derivatives?

- Catalyst selection : Pd/C or Ni catalysts enhance hydrogenation efficiency for thioether intermediates (e.g., 3-(4-chlorophenyl)-2-thio derivatives) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 1–2 h) for hydrazone formation, improving yields by 15–20% .

- Purification strategies : Gradient column chromatography (silica gel, hexane/EtOAc) resolves regioisomers in pyrazolylvinylquinazolinones .

Q. How to address contradictions in biological activity data across structural analogs?

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) may enhance AChE inhibition but reduce antioxidant capacity due to competing redox pathways .

- Conformational analysis : X-ray crystallography (e.g., 8-benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one) reveals steric hindrance impacting receptor binding .

- Assay variability : Standardize protocols (e.g., Ellman’s method for AChE) to minimize discrepancies in IC₅₀ values .

Q. What strategies are effective for designing this compound derivatives targeting amyloid aggregation in Alzheimer’s disease?

- Methoxy group incorporation : 6,7-Dimethoxy derivatives reduce Aβ₁–₄₂ fibril formation by 60–70% in thioflavin T assays, likely via π-stacking interactions .

- Hybrid molecules : Conjugation with amino acids (e.g., glycine, lysine) improves blood-brain barrier permeability, as shown in QSAR models (R² > 0.85) .

- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to Aβ peptides, guiding substituent selection .

Q. What methodologies are recommended for evaluating the anticholinesterase activity of quinazolinone derivatives?

Q. How can computational tools aid in optimizing this compound derivatives for CNS penetration?

- ADMET prediction : Use SwissADME to evaluate lipophilicity (LogP < 3), polar surface area (<90 Ų), and P-glycoprotein substrate potential .

- Molecular dynamics : Simulate blood-brain barrier crossing using CHARMM force fields (e.g., 50 ns trajectories) .

- QSAR modeling : 2D descriptors (e.g., Moriguchi octanol-water coefficients) correlate with bioavailability in murine models (R² = 0.78) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.